5'-o-Methylthymidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 5'-o-Methylthymidine, such as 5'-O-tosyl-2,3'-anhydrothymidine, involves complex chemical reactions that provide insights into potential synthesis pathways for 5'-o-Methylthymidine itself. These processes often involve steps like tosylation, protection of functional groups, and nucleophilic substitutions (Zhao et al., 2008).

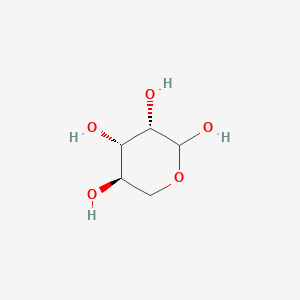

Molecular Structure Analysis

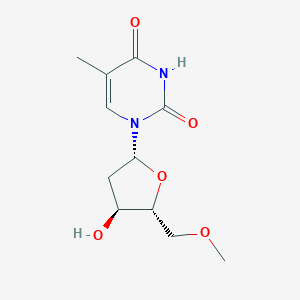

The molecular structure of 5'-o-Methylthymidine and its derivatives has been extensively studied. For instance, the crystal structure analysis of 5'-O-tosyl-2,3'-anhydrothymidine provides valuable insights into the spatial arrangement of atoms and the conformation of the sugar and base components, which is crucial for understanding the molecular behavior of 5'-o-Methylthymidine (Zhao et al., 2008).

Chemical Reactions and Properties

The chemical behavior of 5'-o-Methylthymidine involves its interactions and reactions with other molecules. For example, studies on similar molecules, such as O4-methylthymidine, reveal the importance of the anti conformation of methoxy groups and potential mispairing with guanine, highlighting the mutagenic potential and biochemical interactions of methylated nucleosides (Brennan et al., 1986).

Physical Properties Analysis

The physical properties of 5'-o-Methylthymidine, such as solubility, melting point, and stability, are influenced by its molecular structure. Although specific studies on 5'-o-Methylthymidine are limited, analogous compounds offer insights into how modifications at the 5' position affect these properties.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are key aspects of 5'-o-Methylthymidine's utility in research and biotechnology. Studies on related compounds, such as the facile synthesis of 3'-O-methylthymidine, provide a basis for understanding these aspects (Sekine & Nakanishi, 1990).

Aplicaciones Científicas De Investigación

Imaging Gene Expression : Bar‐Shir et al. (2013) described the synthesis of 5-methyl-5,6-dihydrothymidine (5-MDHT) for imaging herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene expression in rodents using MRI. This demonstrates the use of 5'-O-Methylthymidine derivatives in noninvasive monitoring of gene expression in living subjects (Bar‐Shir et al., 2013).

Development of Antisense Probes : Pan et al. (1998) synthesized 5'-deoxy-5'-fluoro-O4-methylthymidine as a model antisense probe for imaging with positron emission tomography (PET). This indicates the potential for 5'-O-Methylthymidine in developing radiolabeled probes for diagnostic imaging (Pan et al., 1998).

Structural Analysis of DNA Modifications : Brennan et al. (1986) conducted an X-ray study of O4-Methylthymidine to understand its biological properties and potential mispairing with guanine, providing insights into the structural effects of methylation on DNA (Brennan et al., 1986).

Cancer Research : Krais et al. (2019) used a synthesized N3mT-3’-phosphate (a derivative of N3‐methylthymidine) to develop a sensitive analytical method for detecting N3mT in DNA, contributing to understanding the impact of methylating substances on DNA in cancer research (Krais et al., 2019).

DNA Polymerization Studies : Greenberg and Matray (1997) studied the effects of structural analogues of 5'-O-Methylthymidine, such as 5,6-dihydro-5-methylthymidine, on DNA polymerization, highlighting its role in understanding DNA replication and repair mechanisms (Greenberg & Matray, 1997).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(18-9)5-17-2/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCKNHCDUKONFQ-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560858 | |

| Record name | 5'-O-Methylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-o-Methylthymidine | |

CAS RN |

14504-60-0 | |

| Record name | 5'-O-Methylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.